Hexafluoroacetone

Description

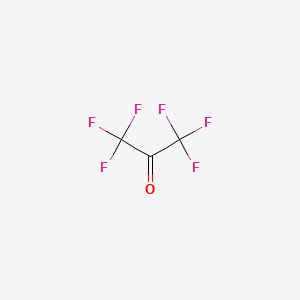

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZWSGALLODQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O, Array | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |

| Record name | Hexafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043778 | |

| Record name | Hexafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

684-16-2 | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexafluoroacetone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexafluoroacetone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU9463N1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Hexafluoroacetone from Hexachloroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexafluoroacetone (B58046) (HFA) from hexachloroacetone (B130050). The primary industrial method involves a continuous gas-phase fluorination of hexachloroacetone using anhydrous hydrogen fluoride (B91410) (HF) over a chromium-based catalyst. This process, a halogen exchange reaction often referred to as a Finkelstein reaction, is a cornerstone of industrial organofluorine chemistry.[1][2] this compound is a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers due to the unique properties conferred by its trifluoromethyl groups.[3]

Reaction Principle and Stoichiometry

The fundamental chemical transformation is the substitution of chlorine atoms in hexachloroacetone with fluorine atoms from hydrogen fluoride. The overall reaction is as follows:

(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1][2]

This reaction is typically carried out in the vapor phase at elevated temperatures, driven by a solid-phase catalyst.[2] The process is often conducted in multiple stages to manage the highly exothermic nature of the reaction and to maximize the yield of the desired product while minimizing the formation of partially fluorinated intermediates.[4]

Catalysis

The choice of catalyst is critical for the efficient and selective synthesis of HFA. Chromium-based catalysts are the most widely employed in industrial settings.

Catalyst Composition and Preparation:

The most common catalyst consists of chromium sesquioxide (Cr₂O₃) supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃).[5] The catalyst can be prepared by impregnating the alumina (B75360) support with a solution of a chromium salt, followed by drying and calcination.[6] Another method involves the reduction of chromium(VI) oxide to chromium(III) oxide.[6] The final catalyst typically contains 1.5 to 4 chromium atoms per liter of alumina.[5]

Catalyst Activation:

Prior to its use in the fluorination reaction, the catalyst must be activated. This is a crucial step that involves treating the catalyst with a mixture of anhydrous hydrogen fluoride and a carrier gas, often an inert gas or a chlorofluorocarbon like 1,1,2-trichloro-1,2,2-trifluoroethane, at temperatures ranging from 300°C to 400°C.[5] This activation process fluorinates the catalyst surface, which is essential for its catalytic activity.

Experimental Protocols

The industrial production of HFA from hexachloroacetone is typically a continuous process. The following protocol is a synthesized representation based on common practices described in the literature.

Two-Step Gas-Phase Fluorination

A two-step process is often employed to control the reaction and optimize the yield.

Step 1: Initial Fluorination

-

Objective: To partially fluorinate a recycled stream of chlorofluoroacetones.

-

Reactants: A gaseous mixture of anhydrous hydrogen fluoride and recycled chlorofluoroacetones.

-

Reactor: A fixed-bed reactor containing the activated chromium/alumina catalyst.

-

Temperature: 330°C to 370°C.[5]

-

Pressure: Typically around 1 bar.[5]

Step 2: Main Fluorination

-

Objective: To complete the fluorination of fresh hexachloroacetone.

-

Reactants: The effluent from the first reactor is mixed with fresh, vaporized hexachloroacetone.

-

Reactor: A second fixed-bed reactor containing the same type of activated catalyst.

-

Temperature: 360°C to 400°C.[5]

-

Flow Rate: The flow rate of the gaseous reactants over the catalyst is generally maintained between 150 and 200 Nl/h/kg of catalyst.[5]

Product Isolation and Purification

The gaseous effluent from the second reactor contains HFA, hydrogen chloride (HCl), unreacted HF, and some chlorofluoroacetone byproducts.

-

Absorption: The crude product stream is passed through water to absorb the HFA and other acidic components. HFA readily forms hydrates with water, which are less volatile and easier to handle.[1][3]

-

Neutralization: The aqueous solution is then treated with a calcium compound, such as calcium carbonate or calcium hydroxide, to neutralize the dissolved HCl and HF.[3]

-

Decomposition of Impurities: Chlorofluoroacetone hydrates are decomposed by the addition of an alkali metal carbonate (e.g., K₂CO₃) or an alkaline earth metal hydroxide, followed by the addition of a mineral acid.[3]

-

Distillation: The purified this compound hydrate (B1144303) can be recovered by distillation.[7] Anhydrous HFA can be obtained by treating the hydrate with a strong dehydrating agent, such as concentrated sulfuric acid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from hexachloroacetone.

Table 1: Reaction Conditions for Two-Step Gas-Phase Fluorination

| Parameter | Step 1: Initial Fluorination | Step 2: Main Fluorination |

| Catalyst | Cr₂O₃ on γ-Al₂O₃ | Cr₂O₃ on γ-Al₂O₃ |

| Catalyst Activation Temperature | 300°C - 400°C | 300°C - 400°C |

| Reaction Temperature | 330°C - 370°C | 360°C - 400°C |

| Pressure | ~ 1 bar | ~ 1 bar |

| Reactant Flow Rate (Nl/h/kg of catalyst) | 150 - 200 | 150 - 200 |

Table 2: Catalyst Specifications

| Parameter | Value |

| Catalyst Support | Gamma Alumina (γ-Al₂O₃) |

| Active Component | Chromium Sesquioxide (Cr₂O₃) |

| Chromium Loading | 1.5 - 4 atoms per liter of alumina |

Visualizations

Reaction Pathway

References

- 1. EP1415975B1 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

- 2. GB2138811A - Method of purifying this compound hydrate - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. US4579974A - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 6. WO2017205273A1 - A chromium catalyst, its preparation and use - Google Patents [patents.google.com]

- 7. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

Laboratory-Scale Synthesis of Hexafluoroacetone: A Technical Guide

Hexafluoroacetone (B58046) (HFA) is a nonflammable, colorless gas with a musty odor that serves as a crucial building block in organofluorine chemistry.[1][2] Its high reactivity, attributed to the electron-withdrawing nature of the two trifluoromethyl groups, makes it a valuable intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, polymers, and agricultural chemicals.[2][3] Notably, it is a key precursor to the solvent and anesthetic component, hexafluoroisopropanol (HFIP).[2][4] While commercially available, several laboratory-scale synthesis methods are available for researchers requiring this versatile reagent. This guide provides an in-depth overview of the primary laboratory-scale synthesis routes for this compound, complete with experimental protocols and comparative data.

Synthesis via Oxidation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (B1606920)

A convenient and well-documented laboratory-scale synthesis of this compound involves the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, the dimer of hexafluorothioacetone.[2][5] This method is advantageous due to its use of standard laboratory equipment and operation at atmospheric pressure.[5] The synthesis is a two-step process, starting with the preparation of the dithietane dimer from hexafluoropropylene, followed by its oxidation to yield this compound.[3][5]

Experimental Protocol

A. Preparation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

-

A mixture of potassium fluoride (B91410) (5.8 g, 0.1 mol), sulfur (3.2 g, 0.1 g-atom), and 100 mL of dry dimethylformamide is placed in a 250-mL, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

-

The mixture is stirred and heated to 50°C.

-

Hexafluoropropylene gas is introduced at a rate that maintains a gentle reflux of the gas.

-

After the addition of 75 g (0.5 mol) of hexafluoropropylene over approximately 4 hours, the reaction mixture is cooled to between -20°C and -30°C.

-

The mixture is quickly filtered under suction.

-

The filter cake is transferred to an Erlenmeyer flask and allowed to melt.

-

Water (50 mL) is added, and the mixture is filtered.

-

The lower liquid phase is separated, washed with 50 mL of water, and distilled through a 20-cm Vigreux column at atmospheric pressure to yield the product.[5]

B. Preparation of this compound

-

A 1-L, three-necked flask is fitted with a sealed mechanical stirrer, a thermometer, and a condenser. A glass trap cooled to -78°C is attached to the condenser.

-

The system is purged with nitrogen, and 3 g of potassium fluoride is added and flame-dried.

-

After cooling, 300 mL of dry dimethylformamide, 80 g (0.374 mol) of powdered potassium iodate, and 60 g (0.165 mol) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane are added.

-

The stirrer and water condenser are started, and the reaction mixture is heated to 149°C over 45 minutes and maintained at this temperature for an additional 15 minutes.

-

The heat source is removed, and a slow stream of nitrogen is used to flush the remaining product gas into the cold trap.

-

The condensate is transferred under vacuum to a tared, evacuated gas cylinder.

-

The collected material is then distilled to yield pure this compound.[5]

Quantitative Data

| Parameter | Value | Reference |

| Dithietane Synthesis | ||

| Yield | 80-85% (93.0-99.4 g) | [5] |

| Boiling Point | 106-108°C | [5] |

| This compound Synthesis | ||

| Yield | 64-69% (35.0-37.6 g) | [5] |

| Boiling Point | -28°C | [5] |

Synthesis via Fluorination of Hexachloroacetone (B130050)

The industrial production of this compound often involves the gas-phase fluorination of hexachloroacetone with hydrogen fluoride.[1][6] This method can also be adapted for a laboratory setting, typically employing a catalyst. A continuous catalytic process has been developed that utilizes a gamma-alumina catalyst impregnated with chromium sesquioxide.[7]

Experimental Protocol

A continuous catalytic process for the preparation of this compound through the gas-phase fluorination of hexachloroacetone with anhydrous hydrofluoric acid can be conducted in two steps. The reaction utilizes a catalyst composed of gamma alumina (B75360) impregnated with chromium sesquioxide (Cr₂O₃) in an amount of 1.5 to 4 chromium atoms per liter of alumina. This catalyst is activated at a temperature between 300°C and 400°C using a mixture of hydrofluoric acid and 1,1,2-trichloro-1,2,2-trifluoro-ethane. The first fluorination step involves reacting a mixture of hydrofluoric acid and a recyclate of chlorofluoroacetones at a temperature between 330°C and 370°C. In the second step, the effluent from the first step is mixed with fresh hexachloroacetone and further reacted.[7] The gaseous effluent from the second reactor is then processed to separate the this compound, unreacted hydrofluoric acid, and chlorofluoroacetones for recycling.[7]

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | γ-Alumina impregnated with Cr₂O₃ | [7] |

| Reaction Temperature | 330-370°C | [7] |

| Conversion of Hexachloroacetone | Substantially quantitative | [7] |

| Yield | 46.5 g of HFA/h/kg of catalyst | [7] |

| Decomposition of Organic Molecules | ~0.5% of the engaged hexachloroacetone | [7] |

Synthesis via Isomerization of Hexafluoro-1,2-epoxypropane

Another route to this compound is the isomerization of hexafluoro-1,2-epoxypropane. This reaction can be catalyzed by various Lewis acids or by fluorinated alumina.[1][8]

Experimental Protocol

A spherical fluorinated alumina catalyst (30 g, particle diameter: 2-4 mm) is charged into a reaction tube made of SUS316 (inner diameter: 16 mm, length: 460 mm). The reaction tube is heated to 140°C. Hexafluoro-1,2-epoxypropane (95% purity) is fed into the reaction tube at a rate of 50 Nml/min under a total pressure of 3 atmospheres. The exit gas, containing this compound, is then passed into water to produce crude this compound trihydrate.[8][9] This hydrate (B1144303) can be converted to anhydrous HFA by treatment with hot sulfuric acid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Spherical fluorinated alumina | [8][9] |

| Reaction Temperature | 140°C | [8][9] |

| Pressure | 3 atmospheres | [8][9] |

| Conversion of Hexafluoro-1,2-epoxypropane | 100% | [8][9] |

Synthesis via Catalytic Oxidation of Hexafluoropropylene

This compound can also be synthesized by the catalytic oxidation of hexafluoropropylene. This method has been investigated with various catalysts, including activated carbon promoted with alkali metal fluorides.[10]

Experimental Protocol

A tubular reactor with a capacity of 0.3 dm³ is filled with 0.25 dm³ of the catalyst, which consists of activated carbon promoted with an alkali metal fluoride (e.g., potassium fluoride). The catalyst is activated by heating in a dry nitrogen flow at 180-200°C for 4 hours. After activation, the catalyst is cooled to the desired reaction temperature (e.g., 100°C). Hexafluoropropylene and oxygen are then fed into the reactor at a specific molar ratio (e.g., 1:3). The gas mixture exiting the reactor is condensed in a trap cooled to -90°C and subsequently analyzed.[10]

Quantitative Data

| Parameter | Value (Example with KF catalyst) | Reference |

| Catalyst | Activated carbon with 50 wt% KF | [10] |

| Reaction Temperature | 100°C | [10] |

| Molar Ratio (HFP:O₂) | 1:3 | [10] |

| HFA Yield | 62.8% | [10] |

| HFP Conversion | 88.2% | [10] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis of this compound via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and the logical relationship of the various precursors to this compound.

Caption: Workflow for HFA synthesis via dithietane oxidation.

Caption: Relationship between precursors and this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Volume # 6(133), November - December 2020 — "Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]

- 3. This compound [chemeurope.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Hexachloroacetone - Wikipedia [en.wikipedia.org]

- 7. US4579974A - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 8. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

- 9. This compound trihydrate | 34202-69-2 [chemicalbook.com]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

In-Depth Technical Guide to the Physical Properties of Hexafluoroacetone Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of hexafluoroacetone (B58046) (HFA) gas. The information is intended for professionals in research, scientific, and drug development fields who require detailed and accurate data for their work. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for determining these properties, and provides visualizations for key processes and relationships involving HFA.

Core Physical and Chemical Properties

This compound ((CF₃)₂CO) is a colorless, nonflammable, and highly reactive gas with a characteristic musty odor.[1][2] Structurally similar to acetone, its reactivity is significantly different due to the presence of six electron-withdrawing fluorine atoms.[2] It is shipped as a liquefied compressed gas.[3][4] At ambient temperatures, it is likely to generate a considerable amount of vapor.[1][5][6]

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃F₆O | [1][2] |

| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-one | [1] |

| Synonyms | Perfluoroacetone, Perfluoro-2-propanone | [1][2] |

| Molecular Weight | 166.02 g/mol | [1][2][5] |

| CAS Number | 684-16-2 | [1][2] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | -26 °C to -28 °C (-15 °F to -18 °F) at 760 mmHg | [1][2][5][7] |

| Melting Point | -129 °C (-188 °F) | [1][2][5] |

| Critical Temperature | Not available | |

| Critical Pressure | 2.834 MPa | [1] |

| Vapor Pressure | 5.8 atm (4408 mmHg) at 20 °C | [1][2][5][8] |

| 4525 mmHg at 21.1 °C | [6][7] | |

| Heat of Vaporization | Not available |

Physical and Safety-Related Properties

| Property | Value | Source(s) |

| Density (Liquid) | 1.32 - 1.33 g/mL at 25 °C | [1][2][9] |

| Vapor Density | 5.7 to 5.76 (relative to air = 1) | [1][5][10] |

| Solubility | Reacts vigorously with water.[1][2][5] Soluble in chloroform.[3][7] | [1][2][3][5][7] |

| Octanol/Water Partition Coefficient (Log Kow) | 1.46 | [1][6][10] |

| Ionization Potential | 11.81 eV | [5][8] |

| Flammability | Nonflammable Gas | [1][6][11] |

Experimental Protocols

Detailed experimental protocols for the determination of every physical property of this compound are not consistently available in public literature. However, this section describes standard methodologies used for determining key properties of volatile gases and provides a specific protocol for the purification of HFA.

Determination of Boiling Point (Ebulliometry)

The boiling point of a liquefied gas like this compound is determined using an ebulliometer. This dynamic method measures the boiling temperature at a controlled, given pressure.[4]

-

Apparatus: A small glass ebulliometer (similar to a Scott ebulliometer) is typically used, which requires only a small sample volume (approx. 20 mL).[4]

-

Procedure:

-

The purified liquid sample is placed in the ebulliometer.

-

The system pressure is precisely regulated by an electronic controller.

-

The liquid is heated until it boils.

-

The temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated temperature probe. This temperature is the boiling point at the set pressure.[12]

-

By varying the system pressure, a vapor pressure curve can be generated. The normal boiling point is the temperature measured when the pressure is set to standard atmospheric pressure (760 mmHg).[13]

-

Determination of Vapor Pressure (Gas Saturation Method)

For low vapor pressures of volatile substances, the gas saturation method is employed.[4]

-

Apparatus: A thermostatted glass cell, a source of inert gas (e.g., nitrogen), a flow controller, and a cryo trap.[4]

-

Procedure:

-

A preheated flow of an inert gas is passed through the liquid this compound sample in a thermostatted cell at a known temperature and flow rate.[4]

-

The inert gas becomes saturated with the HFA vapor.[4]

-

The gas mixture is then passed through a cryo trap, which freezes and collects the HFA.[4]

-

The total volume of the inert gas is measured. The amount of HFA captured in the trap is determined by mass.

-

The partial pressure of the HFA, which is its vapor pressure at that temperature, is calculated from the molar amounts of HFA and the inert gas and the total system pressure.[4]

-

Determination of Gas Density

The density of a gas can be determined experimentally by weighing a known volume of the gas at a specific temperature and pressure.

-

Apparatus: A glass gas bulb of a known volume, a vacuum pump, a manometer, and a high-precision balance.[11]

-

Procedure:

-

The empty gas bulb is evacuated using a vacuum pump to a pressure of 1 mmHg or less and then weighed.[11]

-

The bulb is then filled with this compound gas to a specific, measured pressure. The temperature of the gas is also recorded.[11]

-

The filled bulb is weighed again. A counterpoise bulb may be used to compensate for the buoyant effect of the air.[11]

-

The mass of the gas is the difference between the filled and evacuated bulb weights.

-

The density is calculated by dividing the mass of the gas by the known volume of the bulb (ρ = m/V).[1][11]

-

Purification of this compound

Impurities such as ethylene (B1197577) can be present in commercially supplied this compound. A common laboratory purification involves dehydration followed by low-temperature distillation.[3][7][14]

-

Apparatus: A series of gas washing bottles or a packed tube, a low-temperature distillation apparatus (e.g., Warde-Le Roy stills), and a cold trap.[3][7]

-

Procedure:

-

Dehydration: The this compound gas is first passed through a drying agent, such as over phosphorus pentoxide (P₂O₅), to remove moisture.[3][7]

-

Impurity Removal: To remove ethylene, the dried gas is then passed through a tube containing Pyrex glass wool moistened with concentrated sulfuric acid (H₂SO₄).[3][7]

-

Distillation: The gas is then further purified by low-temperature fractional distillation.[3][7] The purified HFA is collected in a cold trap cooled to -78 °C.[7]

-

Storage: The purified this compound should be stored in the dark at -78 °C.[3][7]

-

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and chemical behaviors of this compound gas, adhering to specified design standards for clarity and contrast.

Caption: Workflow for the safe handling of a this compound gas cylinder.

Caption: Experimental workflow for the purification of this compound gas.

Caption: Reaction of this compound gas with water to form an acidic hydrate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 4. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Volume # 6(133), November - December 2020 — "Preparation of this compound by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]

- 7. flinnsci.com [flinnsci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. CA1177494A - Liquid phase synthesis of this compound - Google Patents [patents.google.com]

- 11. scranton.edu [scranton.edu]

- 12. vernier.com [vernier.com]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

Hexafluoroacetone: A Technical Guide to its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and handling of hexafluoroacetone (B58046), with a focus on the distinct characteristics of its hydrate (B1144303) and anhydrous states.

This compound (HFA) is a highly reactive, nonflammable, and colorless gas with a musty odor.[1][2] Structurally similar to acetone, its reactivity is significantly different, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical overview of both the anhydrous and hydrated forms of this compound, offering a comparative analysis of their properties, detailed experimental protocols, and insights into their applications in research and drug development.

Core Properties: A Comparative Analysis

This compound is commercially available in both its anhydrous gaseous form and as a stable, solid or liquid hydrate.[1][4][5] The anhydrous form is a highly reactive electrophile that readily reacts with water to form a stable gem-diol, this compound hydrate.[1][4] This propensity for hydration is a key differentiator in their handling and application. The equilibrium for this hydration heavily favors the formation of the hydrate.[1]

Physicochemical Properties

The distinct physical and chemical properties of this compound and its common hydrates are summarized below for easy comparison.

| Property | This compound (Anhydrous) | This compound Hydrate (trihydrate) |

| CAS Number | 684-16-2[1] | 34202-69-2[6] |

| Molecular Formula | C₃F₆O[7] | C₃H₆F₆O₄[8] |

| Molecular Weight | 166.02 g/mol [2][7] | 220.07 g/mol [8] |

| Appearance | Colorless gas[1][2] | Colorless to almost colorless clear liquid or solid[5][6] |

| Melting Point | -129 °C[1] | 18-21 °C (lit.)[8] |

| Boiling Point | -28 °C to -26 °C[1] | ~106 °C (forms a constant-boiling composition)[9][10] |

| Density | 1.32 g/mL (liquid)[1] | 1.579 g/mL at 25 °C (lit.)[8] |

| Vapor Pressure | 5.8 atm at 20 °C[1] | Data not readily available |

| Solubility in Water | Reacts vigorously[1][11][12] | Soluble |

Reactivity and Applications in Synthesis

The high electrophilicity of the carbonyl carbon in this compound, driven by the strong electron-withdrawing trifluoromethyl groups, is central to its reactivity.[1] This makes it a potent reagent for a variety of chemical transformations.

Key Reactions and Applications:

-

Hydration and Acidity: Anhydrous HFA reacts exothermically with water to form hydrates, which are acidic.[1][4]

-

Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles, including alcohols, amines, and thiols.[1] For instance, it reacts with ammonia (B1221849) to form a hemiaminal, which can be dehydrated to the corresponding imine.[1]

-

Protecting Group: HFA is utilized as a protecting group for amino acids, hydroxy acids, and mercapto acids, forming 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones (HFA-amino acids). This protection strategy allows for selective transformations at other functional groups.[13]

-

Synthesis of Fluorinated Compounds: HFA is a key precursor for the synthesis of various fluorinated molecules.[3] A significant application is the production of hexafluoroisopropanol (HFIP), a versatile solvent, via reduction.[1][9] It is also used in the synthesis of Bisphenol AF, a crosslinker for fluoroelastomers, and other specialty polymers.[1][3]

-

Trifluoromethylation: An amidinate salt of this compound hydrate has been developed as a stable, air-tolerant reagent for nucleophilic trifluoromethylation reactions.[14]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the safe and effective use of this compound and its hydrate. Below are representative protocols for key transformations.

Synthesis of this compound Hydrate from Anhydrous this compound

This procedure describes the controlled hydration of anhydrous this compound gas.

Materials:

-

This compound gas cylinder

-

Schlenk flask or a three-necked round-bottom flask

-

Gas dispersion tube (fritted glass)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Equip the flask with a magnetic stir bar and add a measured amount of deionized water.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Carefully bubble anhydrous this compound gas through the water via the gas dispersion tube at a slow and controlled rate.

-

Monitor the reaction progress by observing the dissolution of the gas and the temperature of the reaction mixture.

-

Continue the addition until the desired amount of this compound has been absorbed.

-

The resulting solution is this compound hydrate. The concentration can be determined by titration or spectroscopic methods.

Dehydration of this compound Hydrate to Anhydrous this compound

This protocol outlines the regeneration of the anhydrous gas from its hydrate, a common requirement for specific anhydrous reactions.

Materials:

-

This compound hydrate

-

Concentrated sulfuric acid or phosphorus pentoxide

-

Distillation apparatus with a cold trap (e.g., cooled with dry ice/acetone)

-

Heating mantle

-

Gas-tight collection vessel or cylinder

Procedure:

-

Set up the distillation apparatus in a well-ventilated fume hood.

-

Place the dehydrating agent (e.g., concentrated sulfuric acid) in the distillation flask.

-

Slowly and carefully add the this compound hydrate to the dehydrating agent while stirring. The reaction is exothermic and will generate this compound gas.

-

Gently heat the mixture to drive the dehydration to completion.

-

The evolved this compound gas is passed through the condenser and collected in the cold trap.

-

The collected liquid anhydrous this compound can then be transferred to a suitable storage cylinder or used directly in a subsequent reaction.

Safety and Handling

Both anhydrous this compound and its hydrate present significant health and safety hazards and must be handled with appropriate precautions.

Anhydrous this compound:

-

Hazards: Toxic, corrosive gas.[2][15] Fatal if inhaled.[16] Causes severe skin and eye burns upon contact.[11] Reacts vigorously with water.[11]

-

Handling: Must be handled in a well-ventilated area, preferably within a fume hood, using gas-tight equipment.[15][16] Personal protective equipment (PPE) should include chemical-resistant gloves, protective clothing, and full-face protection.[11] A supplied-air respirator is recommended for potential exposure above the occupational exposure limit.[11] Cylinders must be secured and protected from physical damage.[16]

This compound Hydrate:

-

Hazards: Corrosive.[5] Causes severe skin and eye damage.[5][17] Toxic by ingestion and skin absorption.[15]

-

Handling: Handle in a well-ventilated area.[17] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[17] Avoid contact with skin and eyes.[17]

Visualizing Key Processes

To better illustrate the chemical behavior and utility of this compound, the following diagrams depict key transformations and workflows.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nfil.in [nfil.in]

- 4. This compound [chemeurope.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound Hydrate | CymitQuimica [cymitquimica.com]

- 7. CAS 684-16-2: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound trihydrate | 34202-69-2 [chemicalbook.com]

- 9. EP1415975B1 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

- 10. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. datapdf.com [datapdf.com]

- 14. Amidinate Salt of this compound Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]

- 15. echemi.com [echemi.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. chemicalbook.com [chemicalbook.com]

The Electrophilic Heart of Fluorine Chemistry: A Technical Guide to the Key Reactions of Hexafluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046) (HFA), a non-flammable, colorless gas, stands as a cornerstone in the synthesis of fluorinated organic compounds. Its powerful electrophilicity, driven by the strong electron-withdrawing nature of its two trifluoromethyl groups, dictates its reactivity and renders it a versatile building block for creating complex molecules with unique properties. This technical guide provides an in-depth exploration of the core reactions of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound is highly susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes nucleophilic addition one of the most fundamental and widely utilized transformations of HFA.

Reduction to Hexafluoroisopropanol

The reduction of this compound to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a polar, non-nucleophilic solvent with a myriad of applications in organic synthesis, is a paramount transformation. This reaction is typically achieved through catalytic hydrogenation or with hydride-based reducing agents.

Table 1: Reduction of this compound to Hexafluoroisopropanol

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| H₂ / Raney Nickel | - | Not Specified | Not Specified | High | [1] |

| H₂ / Palladium on Carbon | Gas Phase | Not Specified | Not Specified | >99 | [2] |

| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | Ice Bath to RT | Atmospheric | High | [3][4] |

| Lithium Aluminium Hydride (LiAlH₄) | Aprotic Solvent (e.g., THF) | Low Temperature | Atmospheric | High | [3] |

Experimental Protocol: Reduction of this compound with Sodium Borohydride [3][5]

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the ketone (e.g., 9-fluorenone (B1672902) as a model, 0.1 g) in 95% ethanol (1 mL).

-

Cool the solution in an ice bath.

-

Carefully add sodium borohydride (20 mg, in excess) to the cooled solution. The reaction mixture may warm up.

-

After stirring for 15 minutes, add water (1 mL) to quench the reaction.

-

Heat the solution to boiling and then dilute with hot water until cloudiness is observed, indicating saturation.

-

Allow the solution to cool to room temperature to induce crystallization of the alcohol product.

-

Collect the crystalline product by vacuum filtration and recrystallize from an appropriate solvent.

Note: This is a general procedure for ketone reduction. For the gaseous this compound, the reaction would need to be conducted in a sealed vessel or by bubbling the gas through the cooled solution of the reducing agent.

Logical Workflow for HFA Reduction

Caption: General workflow for the reduction of this compound to hexafluoroisopropanol.

Friedel-Crafts Type Reactions with Aromatic Compounds

This compound readily undergoes electrophilic aromatic substitution-type reactions with electron-rich aromatic compounds, such as phenol (B47542) and anisole, to generate tertiary alcohols. These reactions are typically catalyzed by strong acids or Lewis acids. A prominent industrial application is the synthesis of Bisphenol AF, a monomer used in the production of high-performance polymers.

Table 2: Friedel-Crafts Type Reactions of this compound with Aromatic Compounds

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenol | Trifluoromethanesulfonic acid | Dimethylbenzene/Ether | 90 | 60 | Bisphenol AF | 95 (82 selectivity) | |

| Phenol | Methanesulfonic acid | Methylene Chloride | 170-180 | 15 | Bisphenol AF | 89 (90 selectivity) | |

| 1,3-Dimethoxybenzene (B93181) | HFIP (solvent and promoter) | HFIP | Room Temp | 5 | 1-(2,4-Dimethoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 84 | [6][7] |

| Toluene | HFIP (solvent and promoter) | HFIP | Room Temp | Not Specified | 1,1,1,3,3,3-Hexafluoro-2-(p-tolyl)propan-2-ol | Not Specified | [6] |

Experimental Protocol: Synthesis of 1-(2,4-Dimethoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol [6][7]

-

In an oven-dried flask, dissolve 1,3-dimethoxybenzene (3.0 equivalents) in hexafluoro-2-propanol (HFIP).

-

To this solution, add benzoyl chloride (1.0 equivalent) as a model electrophile (in a more general Friedel-Crafts acylation context). For the reaction with HFA, the gas would be bubbled through the solution.

-

Stir the resulting mixture at room temperature for 5 hours.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Note: HFIP acts as both the solvent and a promoter for this reaction, highlighting a greener alternative to traditional Lewis acid catalysis.

Reaction Pathway for Bisphenol AF Synthesis

Caption: Simplified reaction pathway for the synthesis of Bisphenol AF from this compound and phenol.

Cycloaddition Reactions

The electrophilic nature of the carbonyl group in this compound also enables its participation in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

[2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). This compound, upon photochemical excitation, can react with various alkenes, including electron-rich systems like furans, to form substituted oxetanes.

Experimental Protocol: General Procedure for Paternò-Büchi Reaction [8]

-

In a suitable photochemical reactor, dissolve the carbonyl compound (e.g., benzaldehyde (B42025) as a model) and the alkene (e.g., furan) in an appropriate solvent (e.g., benzene).

-

Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) for a specified period.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting oxetane product by column chromatography or distillation.

Note: Specific details for the reaction of this compound with alkenes would require adaptation of this general procedure, likely involving the introduction of gaseous HFA into the reaction vessel.

Paternò-Büchi Reaction Mechanism

References

- 1. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

Hexafluoroacetone: A Versatile Precursor for Advanced Fluorinated Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046) (HFA), a non-flammable and colorless gas, stands as a cornerstone in the synthesis of a diverse array of fluorinated molecules. Its unique chemical properties, driven by the strong electron-withdrawing nature of its two trifluoromethyl groups, render it a highly reactive and versatile building block. This technical guide delves into the core utility of HFA as a precursor for a multitude of fluorinated compounds, with a particular focus on its applications in medicinal chemistry and materials science. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to support researchers in leveraging the synthetic potential of this remarkable compound.

Core Reactivity and Synthetic Applications

This compound's reactivity is dominated by the electrophilicity of its carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for its broad utility in organic synthesis. Key applications include the production of hexafluoroisopropanol (HFIP), a uniquely polar and non-nucleophilic solvent, the synthesis of fluorinated heterocycles through cycloaddition reactions, the formation of bisphenol AF, a monomer for high-performance polymers, and the synthesis of various pharmaceutical intermediates.

Synthesis of Hexafluoroisopropanol (HFIP)

The catalytic hydrogenation of this compound is the primary industrial route to hexafluoroisopropanol (HFIP), a solvent increasingly favored in organic synthesis for its ability to stabilize cationic intermediates and promote challenging reactions.[1][2]

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound to hexafluoroisopropanol.

A continuous flow process for this hydrogenation has been developed, offering advantages in terms of safety and efficiency over traditional batch methods.[3][4]

Synthesis of Bisphenol AF (BPAF)

Bisphenol AF is synthesized through the condensation of this compound with two equivalents of phenol (B47542). It serves as a monomer for specialty polymers such as polyimides, polyamides, and polyesters, imparting enhanced thermal stability, chemical resistance, and desirable optical properties.[5][6]

Reaction Scheme:

Caption: Synthesis of Bisphenol AF from this compound and phenol.

Cycloaddition Reactions for Heterocycle Synthesis

The electron-deficient carbonyl group of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of fluorinated heterocycles.[7] For instance, it readily undergoes [4+2] cycloaddition reactions with conjugated dienes to form dihydropyran derivatives.

General [4+2] Cycloaddition Scheme:

Caption: General scheme for the [4+2] cycloaddition of HFA with a diene.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of HFIP and Bisphenol AF from this compound under various conditions.

Table 1: Catalytic Hydrogenation of this compound to Hexafluoroisopropanol

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reference |

| Pd/C | 30 - 120 | 10 - 50 | Hexafluoroisopropanol | ~95 | [8] |

| 10% Pd/C | 90 - 120 | 10 | - | >99 | [1][3] |

| Noble Metal | < 120 | < 50 | Hexafluoroisopropanol | ~95 | [8] |

Table 2: Synthesis of Bisphenol AF from this compound and Phenol

| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| Molecular Sieve & Heteropoly Acid | 120 - 200 | 10 - 20 | Organic Solvent | 81 - 87 | [5] |

| Trifluoromethanesulfonic Acid | 90 | 60 | - | 95 | [9] |

| Methanesulfonic Acid | Room Temp. | - | Methylene Chloride | 94 | [9] |

| Phenylsulfonic Acid | 150 - 160 | 25 | - | 88 | [9] |

Experimental Protocols

Synthesis of Hexafluoroisopropanol via Continuous Flow Hydrogenation

This protocol is based on the continuous flow hydrogenation of this compound trihydrate in a micropacked-bed reactor.[3]

Experimental Workflow:

Caption: Workflow for the continuous flow synthesis of hexafluoroisopropanol.

Methodology:

-

Catalyst Packing: A micropacked-bed reactor is packed with a supported palladium catalyst (e.g., 10% Pd/C).

-

Reactant Preparation: A solution of this compound trihydrate in a suitable solvent is prepared.

-

Reaction Setup: The packed-bed reactor is integrated into a continuous flow system equipped with high-pressure liquid and gas pumps, a heating unit, and a back-pressure regulator.

-